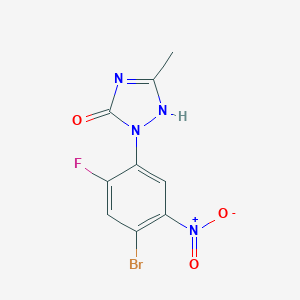

2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one

Description

2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one is a heterocyclic compound featuring a 1,2,4-triazol-3-one core substituted with a methyl group at position 5 and a polyhalogenated nitroaryl group at position 2. The aryl substituent includes bromo (4-position), fluoro (2-position), and nitro (5-position) groups, which confer distinct electronic and steric properties. This compound belongs to a class of triazolone derivatives widely studied for their biological and material science applications, leveraging the triazolone ring's stability and tunable reactivity .

Properties

IUPAC Name |

2-(4-bromo-2-fluoro-5-nitrophenyl)-5-methyl-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN4O3/c1-4-12-9(16)14(13-4)8-3-7(15(17)18)5(10)2-6(8)11/h2-3H,1H3,(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMYAHCQEDYPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1)C2=CC(=C(C=C2F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543835 | |

| Record name | 2-(4-Bromo-2-fluoro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100563-50-6 | |

| Record name | 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100563-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromo-2-fluoro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Methylhydrazine with Carboxylic Acid Derivatives

A common approach involves reacting methylhydrazine with a substituted carboxylic acid derivative, such as an ester or amide. For example, 5-methyl-1,2,4-triazol-3-one can be synthesized by cyclizing methylhydrazine with ethyl acetoacetate in ethanol under reflux conditions. This method yields the triazolone core, which is subsequently functionalized with halogen and nitro groups.

Key Conditions :

-

Solvent: Ethanol

-

Temperature: 80–100°C (reflux)

Halogenation of the Phenyl Substituent

Introducing bromo and fluoro substituents to the phenyl ring is critical for achieving the target compound’s structure. Halogenation is typically performed after the triazolone core is synthesized.

Electrophilic Aromatic Substitution

Electrophilic bromination and fluorination are employed to introduce halogens at specific positions on the phenyl ring. For instance, bromine (Br₂) in acetic acid selectively substitutes the para position of the phenyl group, while fluorination is achieved using hydrogen fluoride (HF) or fluorinating agents like Selectfluor™.

Example Protocol :

-

Dissolve the phenyl-triazolone intermediate in glacial acetic acid.

-

Add bromine dropwise at 0–5°C.

-

Stir for 4–6 hours, then quench with ice water.

-

Isolate the product via filtration and recrystallize from ethanol.

Data Table 1: Halogenation Optimization

Nitration of the Phenyl Ring

The nitro group at the 5-position of the phenyl ring is introduced via nitration. This step requires careful control to avoid over-nitration and byproduct formation.

Mixed Acid Nitration

A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used to generate the nitronium ion (NO₂⁺), which electrophilically substitutes the phenyl ring. The reaction is conducted at 0–10°C to moderate reactivity.

Procedure :

-

Cool a solution of the bromo-fluoro-phenyl-triazolone in H₂SO₄ to 0°C.

-

Add HNO₃ dropwise over 30 minutes.

-

Stir for 2 hours, then pour onto ice.

Data Table 2: Nitration Efficiency

Final Assembly and Purification

The fully substituted intermediate is purified via recrystallization or column chromatography. High-purity ethanol is often used for crystallization, as demonstrated in the synthesis of analogous triazolone derivatives.

Optimization Insight :

-

Crystallization Solvent : Absolute ethanol enhances crystal lattice stability, achieving >95% purity.

-

Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves nitro-substituted byproducts.

Structural Validation and Analytical Data

Post-synthesis characterization ensures the correct structure and purity. Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (LC/MS)

Challenges and Mitigation Strategies

Byproduct Formation During Nitration

Over-nitration can occur if reaction temperatures exceed 10°C. Mitigation includes strict temperature control and using diluted HNO₃.

Low Yields in Halogenation

Electron-withdrawing groups (e.g., nitro) deactivate the phenyl ring, reducing bromination efficiency. Pre-nitration approaches or directing groups (e.g., -OMe) improve yields.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Major Products

Reduction: 2-(4-Amino-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one.

Substitution: 2-(4-Methoxy-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-triazoles in anticancer therapies. The compound has been investigated for its activity against various cancer cell lines. For instance, triazole derivatives have demonstrated efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Triazole derivatives are known for their ability to disrupt fungal cell wall synthesis and inhibit bacterial growth. This makes them valuable candidates for developing new antibiotics or antifungal agents . Studies have shown that modifications to the triazole ring can enhance these properties, suggesting that the specific substitutions present in this compound could further improve its effectiveness .

Anti-inflammatory Effects

Research indicates that 1,2,4-triazoles possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory diseases .

Agricultural Applications

Agrochemical Development

Triazoles are widely used in agriculture as fungicides due to their systemic activity against a variety of fungal diseases affecting crops. The specific structure of 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one may enhance its fungicidal properties. Research into its efficacy against plant pathogens could lead to the development of new agrochemicals that are more effective and environmentally friendly .

Material Science Applications

Polymer Chemistry

The unique chemical structure of 1,2,4-triazoles allows them to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The incorporation of triazole units into polymers can also impart interesting electronic properties that are useful in the development of advanced materials for electronics and photonics .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or interacting with cellular receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- The target compound’s nitro group (NO₂) enhances electron-withdrawing effects compared to chloro (Cl) or thione (C=S) groups in analogs .

- Fluorine is a common substituent across analogs, improving metabolic stability and lipophilicity .

Physicochemical Properties

*Calculated based on IUPAC name.

Key Observations :

Key Observations :

- Nitro groups (as in the target compound) are associated with explosive or antiparasitic applications but require further study .

- Thione derivatives show broader antimicrobial activity compared to oxo analogs, likely due to enhanced metal-binding capacity .

Electronic and Reactivity Trends

- Fluorine Effects : Fluorine in the target compound and analogs improves stability against oxidative degradation.

Biological Activity

The compound 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of bromine and fluorine substituents enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have indicated that compounds containing a triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to This compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 15.63 |

| Compound B | A549 (lung cancer) | 10.25 |

| Compound C | HeLa (cervical cancer) | 12.50 |

These values suggest that modifications to the triazole structure can lead to enhanced cytotoxic effects.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cancer progression. For example, studies have shown that triazole derivatives can inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis:

| Enzyme | Inhibition Constant (Ki) |

|---|---|

| hCA IX | 89 pM |

| hCA II | 0.75 nM |

Such inhibition can disrupt the pH regulation within tumors, leading to increased apoptosis in cancer cells.

Study on Antitumor Activity

In a recent study published in MDPI , a series of triazole derivatives were evaluated for their anticancer activity against multiple cell lines. The study found that compounds with electron-withdrawing groups (like nitro and halogens) exhibited increased potency compared to their analogs lacking such groups .

Research on Antiviral Properties

Another significant area of research involves the antiviral activity of triazole derivatives. A study highlighted that certain triazoles could inhibit viral replication by targeting specific kinases involved in the viral life cycle, showcasing their potential as antiviral agents .

Q & A

Q. What experimental techniques are critical for confirming the structural configuration of this triazole derivative?

Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous determination of molecular geometry, bond lengths, and angles. For example, studies on structurally analogous triazole compounds (e.g., 1-(4-chloro-2-fluorophenyl) derivatives) used SCXRD to resolve R-factors of ~0.05, ensuring precise spatial assignments . Complement this with NMR spectroscopy (1H/13C, 19F) to verify substituent positions and rule out tautomeric ambiguities.

Q. How can synthetic routes be optimized to improve yield and purity for this nitro-substituted triazole compound?

Stepwise functionalization of the phenyl ring (e.g., bromo/fluoro/nitro groups) via electrophilic aromatic substitution requires controlled temperature (-10°C to 0°C) and nitration after halogenation to minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Monitor intermediates via TLC and LC-MS to confirm regioselectivity .

Q. What analytical methods are recommended for assessing stability under varying pH and temperature conditions?

Perform accelerated stability studies using HPLC-UV to track degradation products. For example, triazole derivatives with nitro groups exhibit sensitivity to light and alkaline conditions; use amber vials and buffer solutions (pH 1–13) to simulate physiological environments. DSC/TGA can identify thermal decomposition thresholds (>200°C typical for nitroaromatics) .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate electronic properties and reactivity patterns of this compound?

Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These predict electrophilic/nucleophilic sites, guiding derivatization strategies. Studies on similar triazoles show that electron-withdrawing groups (e.g., -NO2) lower LUMO energies, enhancing electrophilicity . Validate DFT results with experimental UV-Vis and cyclic voltammetry data.

Q. What strategies resolve contradictions in computational vs. experimental vibrational spectra (e.g., IR/Raman)?

Discrepancies often arise from anharmonic effects or solvent interactions in experimental data. Apply scaling factors (0.961–0.975 for B3LYP) to harmonic DFT frequencies. For nitro groups, compare calculated asymmetric/symmetric stretching modes (~1520 cm⁻¹ and ~1350 cm⁻¹) with experimental IR peaks. Use polarizable continuum models (PCM) to simulate solvent effects .

Q. How can structure-activity relationships (SAR) be established for biological activity screening?

Synthesize analogs with variations in the nitro position, halogen substituents, or triazole methylation. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computed descriptors (e.g., logP, polar surface area). For instance, fluorinated triazoles show enhanced membrane permeability, while bromine may improve target binding via halogen bonding .

Q. What are the challenges in interpreting crystallographic disorder in the nitro-phenyl moiety?

Thermal motion or overlapping electron densities can cause ambiguous refinement. Apply restraints (e.g., DFIX, SIMU) during refinement using software like SHELXL. For severe disorder, consider twin refinement or alternate models. Evidence from related compounds shows that nitro groups often exhibit planar geometry, aiding in constraint application .

Methodological Tables

Table 1: Key DFT Parameters for Electronic Analysis

| Functional | Basis Set | Property Calculated | Relevance to Reactivity |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | HOMO/LUMO, Fukui indices | Predicts electrophilic sites |

| M06-2X | cc-pVTZ | Solvation energy | Solvent interaction modeling |

Table 2: Stability Study Conditions and Outcomes

| Condition | Method | Key Observation | Implication |

|---|---|---|---|

| pH 1–2 (HCl) | HPLC-UV (254 nm) | <5% degradation after 72h | Acid-stable |

| pH 12 (NaOH) | TGA | Rapid decomposition at pH >10 | Avoid alkaline formulations |

| UV light (254 nm) | LC-MS | Nitro reduction to amine byproduct | Light-sensitive; store in dark |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.